(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole (3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole
Brand Name: Vulcanchem
CAS No.: 155687-96-0
VCID: VC21122758
InChI: InChI=1S/C9H13NO/c1-2-6-4-9-8(5-11-10-9)7(6)3-1/h6-8H,1-5H2/t6-,7-,8-/m0/s1
SMILES: C1CC2CC3=NOCC3C2C1
Molecular Formula: C9H13NO
Molecular Weight: 151.21 g/mol

(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole

CAS No.: 155687-96-0

Cat. No.: VC21122758

Molecular Formula: C9H13NO

Molecular Weight: 151.21 g/mol

* For research use only. Not for human or veterinary use.

(3AS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c]isoxazole - 155687-96-0

Specification

CAS No. 155687-96-0
Molecular Formula C9H13NO
Molecular Weight 151.21 g/mol
IUPAC Name (3aS,3bS,6aS)-3,3a,3b,4,5,6,6a,7-octahydropentaleno[2,1-c][1,2]oxazole
Standard InChI InChI=1S/C9H13NO/c1-2-6-4-9-8(5-11-10-9)7(6)3-1/h6-8H,1-5H2/t6-,7-,8-/m0/s1
Standard InChI Key QHGBBHKQUOKFKZ-FXQIFTODSA-N
Isomeric SMILES C1C[C@H]2CC3=NOC[C@H]3[C@H]2C1
SMILES C1CC2CC3=NOCC3C2C1
Canonical SMILES C1CC2CC3=NOCC3C2C1

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator